Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate

Description

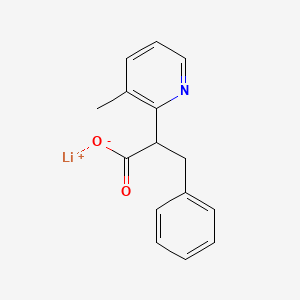

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate (CAS: 2171942-03-1) is a lithium salt derived from the deprotonation of 2-(3-methylpyridin-2-yl)-3-phenylpropanoic acid. Structurally, it features a pyridine ring substituted with a methyl group at the 3-position, a phenyl group at the 3-position of the propanoate backbone, and a lithium counterion. Its aromatic and heterocyclic substituents may confer unique electronic properties, influencing solubility, stability, and reactivity compared to other lithium carboxylates.

Properties

IUPAC Name |

lithium;2-(3-methylpyridin-2-yl)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.Li/c1-11-6-5-9-16-14(11)13(15(17)18)10-12-7-3-2-4-8-12;/h2-9,13H,10H2,1H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVVDPBVORLDIF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=CC=C1)C(CC2=CC=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate typically involves the reaction of 2-(3-methylpyridin-2-yl)-3-phenylpropanoic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Aqueous solutions of other metal salts for ion exchange reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the organic moiety.

Reduction: Reduced forms of the organic structure.

Substitution: Compounds with different cations replacing the lithium ion.

Scientific Research Applications

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials and as a component in specialized batteries.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The lithium ion can modulate the activity of these targets, leading to various biological effects. The organic moiety may also interact with specific proteins and pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Carboxylates

Structural Analogs and Substituent Effects

The following lithium carboxylates are structurally related, differing primarily in substituent groups ():

| Compound Name | CAS Number | Key Substituents | Suppliers |

|---|---|---|---|

| Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate | 2171942-03-1 | 3-Methylpyridinyl, phenyl | 1 |

| Lithium(1+) ion 2-(2-cyanophenyl)-2,2-difluoroacetate | 1955494-25-3 | Cyano, difluoro | 2 |

| Lithium(1+) ion 2-(3-benzyl-1,2,4-oxadiazol-5-yl)acetate | 2089255-92-3 | Benzyl, 1,2,4-oxadiazole | 1 |

| Lithium(1+) ion 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate | 1955514-46-1 | Butyl, 1,2,4-oxadiazole | 3 |

Key Observations :

- Electron-Withdrawing Groups: The 2-cyanophenyl-difluoroacetate derivative (1955494-25-3) contains cyano and fluorine groups, which enhance electrophilicity and may improve thermal stability or metabolic resistance in pharmaceutical contexts .

- Heterocyclic Moieties : Oxadiazole-containing compounds (e.g., 2089255-92-3) introduce rigid, planar heterocycles that could enhance π-π stacking interactions or act as bioisosteres in drug design .

- Aromatic vs.

Analytical Data

Comparative LCMS and HPLC data from related compounds ():

| Compound (Example) | LCMS [M+H]+ | HPLC Retention Time (min) | Conditions |

|---|---|---|---|

| Propanedioic acid derivative | 407 | 0.81 | SQD-FA05 |

| 3-Oxo propanoate derivative | 393 | 0.29 | SQD-FA50 |

Inferences for the Target Compound :

- Molecular Weight : The target’s theoretical [M+H]+ is ~265–275 (estimated from structure), significantly lower than the trifluoromethyl analogs in due to the absence of heavy fluorine atoms.

- Retention Behavior : The phenyl and pyridinyl groups may increase retention time in reversed-phase HPLC compared to aliphatic analogs but less than highly fluorinated compounds.

Physicochemical and Commercial Considerations

- Stability : Lithium carboxylates with aromatic systems typically exhibit greater thermal stability than aliphatic salts. However, the pyridine nitrogen may introduce sensitivity to moisture or acidic conditions.

- Supplier Availability: The single supplier status (vs.

Biological Activity

Lithium(1+) ion 2-(3-methylpyridin-2-yl)-3-phenylpropanoate is a lithium salt that has garnered attention for its potential biological activities, particularly in the context of psychiatric disorders, neuroprotection, and cellular signaling. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Lithium ions are known to interact with various molecular targets within cells. The primary mechanisms through which lithium exerts its biological effects include:

- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK3B) : Lithium is a well-established inhibitor of GSK3B, a kinase involved in numerous cellular processes including apoptosis, metabolism, and gene expression regulation. By inhibiting GSK3B, lithium alters the activity of various substrates and transcription factors, impacting pathways related to mood regulation and neuroprotection .

- Regulation of Inositol Monophosphatase : Lithium substitutes for magnesium in inositol monophosphatase, disrupting its normal function and leading to altered inositol levels. This mechanism is thought to contribute to lithium's mood-stabilizing effects .

- Transcriptional Modulation : Recent studies have shown that lithium can up-regulate specific genes involved in neuroprotection and synaptic plasticity, such as GRIN2A, which encodes a subunit of the NMDA receptor. This modulation may enhance synaptic function and resilience against stressors .

Table 1: Summary of Biological Activities

Case Study 1: Lithium in Bipolar Disorder

A study exploring the transcriptional mechanisms of lithium revealed significant up-regulation of GRIN2A in rat models. This suggests that lithium's modulation of glutamatergic signaling may play a crucial role in its therapeutic efficacy for bipolar disorder . The study highlights how lithium treatment can lead to changes in gene expression that may underlie its mood-stabilizing effects.

Case Study 2: Neuroprotection Against Oxidative Stress

Research has indicated that lithium can protect neuronal cells from oxidative damage. In vitro studies demonstrated that lithium treatment resulted in reduced markers of oxidative stress in neuronal cultures exposed to harmful agents. This property is believed to support its use in neurodegenerative conditions .

Research Findings

Recent investigations into the biochemical pathways influenced by lithium have uncovered several important findings:

- GSK3B's Role : GSK3B has over 100 known substrates, and its inhibition by lithium leads to widespread effects on cellular signaling pathways related to inflammation, apoptosis, and metabolism. This broad impact suggests that lithium's therapeutic effects may not be limited to mood stabilization but could extend to other physiological processes .

- Gene Expression Changes : Lithium has been shown to significantly alter gene expression patterns in brain cells. These changes are associated with improved cognitive function and emotional regulation, supporting its use as a treatment for affective disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.